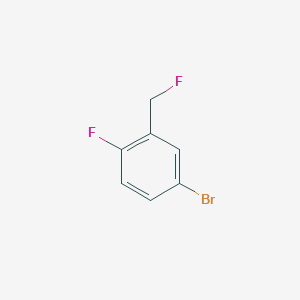
1-メチル-1H-イミダゾール-3-イウムクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Methyl-1H-imidazolium chloride is an organic compound belonging to the class of imidazoles. It is a heterocyclic compound containing an imidazole ring substituted at position 1 with a methyl group and at position 3 with a chloride ion. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
科学的研究の応用
4-Methyl-1H-imidazolium chloride has a wide range of applications in scientific research:
作用機序
Target of Action
1-Methyl-1H-imidazol-3-ium chloride, also known as 1-Methylimidazole, is a small molecule that belongs to the class of organic compounds known as n-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 . The primary targets of 1-Methylimidazole are Myoglobin in humans and Sensor protein FixL in Bradyrhizobium japonicum .
Mode of Action
It is known that it interacts with its targets, leading to changes in their function
Biochemical Pathways
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Result of Action
as reported in the literature .
Action Environment
It acts as a plasticizer for cornstarch and finds application as a solid biopolymer electrolyte . It is also known to be moisture sensitive .
生化学分析
Biochemical Properties
Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
It is known that imidazole has a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . This could potentially influence its interactions with biomolecules.
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyl-1H-imidazolium chloride can be synthesized through several methods. One common method involves the methylation of imidazole using methanol in the presence of an acid catalyst . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, ammonia, and methylamine .
Industrial Production Methods: Industrial production of 4-Methyl-1H-imidazolium chloride typically involves the methylation of imidazole using methanol and an acid catalyst. This method is preferred due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: 4-Methyl-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium azide and potassium cyanide are often used in substitution reactions.
Major Products Formed:
Oxidation: Imidazole derivatives with various functional groups.
Reduction: Reduced imidazole compounds.
Substitution: Substituted imidazole derivatives with different nucleophiles.
類似化合物との比較
1-Methylimidazole: Similar in structure but lacks the chloride ion.
1-Ethyl-3-methylimidazolium chloride: Contains an ethyl group instead of a methyl group at position 1.
1-Benzyl-3-methylimidazolium chloride: Contains a benzyl group at position 1 instead of a methyl group.
Uniqueness: 4-Methyl-1H-imidazolium chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the chloride ion makes it a versatile compound for various chemical reactions and applications .
特性
CAS番号 |
23187-14-6 |
|---|---|
分子式 |
C4H7ClN2 |
分子量 |
118.56 g/mol |
IUPAC名 |
5-methyl-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C4H6N2.ClH/c1-4-2-5-3-6-4;/h2-3H,1H3,(H,5,6);1H |
InChIキー |
RYKANBBWRLXVDN-UHFFFAOYSA-N |
SMILES |
C[N+]1=CNC=C1.[Cl-] |
正規SMILES |
CC1=CN=CN1.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-[6-(chloromethyl)pyridin-2-yl]acetate](/img/structure/B1654365.png)










![8-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(1-ethylpyrazole-3-carbonyl)-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide](/img/structure/B1654383.png)
